2-Fluoro-2,2-dinitroethyl 3-methylbut-2-enoate
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Overview
Description
2-Fluoro-2,2-dinitroethyl 3-methylbut-2-enoate is an organic compound that belongs to the class of fluorodinitroethyl esters. These compounds are known for their energetic properties and are often studied for their potential applications in various fields, including explosives and propellants. The presence of both fluorine and nitro groups in the molecule contributes to its high reactivity and stability under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,2-dinitroethyl 3-methylbut-2-enoate typically involves the esterification of 2-fluoro-2,2-dinitroethanol with 3-methylbut-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Catalyst: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2,2-dinitroethyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso or nitrate esters.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-Fluoro-2,2-dinitroethyl 3-methylbut-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluorodinitroethyl compounds.
Biology: Studied for its potential use in biochemical assays and as a labeling reagent.
Medicine: Investigated for its potential use in drug delivery systems due to its reactivity and stability.
Industry: Explored for its applications in the production of high-energy materials such as explosives and propellants.
Mechanism of Action
The mechanism of action of 2-Fluoro-2,2-dinitroethyl 3-methylbut-2-enoate involves the interaction of its reactive functional groups with target molecules. The fluorine atom and nitro groups can participate in various chemical reactions, leading to the formation of new bonds and the release of energy. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2,2-dinitroethyl acetate
- 2-Fluoro-2,2-dinitroethyl propionate
- 2-Fluoro-2,2-dinitroethyl butyrate
Uniqueness
2-Fluoro-2,2-dinitroethyl 3-methylbut-2-enoate is unique due to the presence of the 3-methylbut-2-enoate moiety, which imparts specific reactivity and stability characteristics. Compared to other fluorodinitroethyl esters, it may exhibit different detonation properties and sensitivities, making it suitable for specific applications in high-energy materials.
Properties
CAS No. |
62164-08-3 |
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Molecular Formula |
C7H9FN2O6 |
Molecular Weight |
236.15 g/mol |
IUPAC Name |
(2-fluoro-2,2-dinitroethyl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C7H9FN2O6/c1-5(2)3-6(11)16-4-7(8,9(12)13)10(14)15/h3H,4H2,1-2H3 |
InChI Key |
IJVREVHAXAPYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F)C |
Origin of Product |
United States |
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